BenchChemオンラインストアへようこそ!

4-Chlorobenzo[g]quinazoline

Medicinal Chemistry Synthetic Methodology Anticancer Agents

4-Chlorobenzo[g]quinazoline (CAS 33987-02-9) is a heterocyclic aromatic compound within the quinazoline family, characterized by a fused tricyclic benzo[g]quinazoline core with a chloro substituent at the 4-position. It possesses a molecular formula of C12H7ClN2 and a molecular weight of 214.65 g/mol.

Molecular Formula C12H7ClN2
Molecular Weight 214.65 g/mol
CAS No. 33987-02-9
Cat. No. B3024462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chlorobenzo[g]quinazoline
CAS33987-02-9
Molecular FormulaC12H7ClN2
Molecular Weight214.65 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C3C(=CC2=C1)C(=NC=N3)Cl
InChIInChI=1S/C12H7ClN2/c13-12-10-5-8-3-1-2-4-9(8)6-11(10)14-7-15-12/h1-7H
InChIKeyXTNHXFOZPLRRNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chlorobenzo[g]quinazoline (CAS 33987-02-9): Core Chemical and Physical Properties for Research Procurement


4-Chlorobenzo[g]quinazoline (CAS 33987-02-9) is a heterocyclic aromatic compound within the quinazoline family, characterized by a fused tricyclic benzo[g]quinazoline core with a chloro substituent at the 4-position . It possesses a molecular formula of C12H7ClN2 and a molecular weight of 214.65 g/mol . Key physicochemical properties include a melting point of 178-179 °C, a predicted boiling point of 391.3±15.0 °C, a predicted density of 1.375±0.06 g/cm³, and a predicted acid dissociation constant (pKa) of 2.17±0.30 . These characteristics define its identity as a foundational building block for further chemical synthesis.

Why 4-Chlorobenzo[g]quinazoline (CAS 33987-02-9) Cannot Be Substituted with Generic Quinazolines in Advanced Synthesis


The unique value of 4-Chlorobenzo[g]quinazoline is derived from its specific role as a validated and versatile electrophilic precursor in medicinal chemistry, which is not replicated by other 4-substituted or unsubstituted quinazoline analogs. While many compounds share the quinazoline core, the specific chloro substituent at the 4-position is critical for key nucleophilic aromatic substitution (SNAr) reactions [1], enabling the efficient construction of diverse, biologically relevant compound libraries. This established synthetic utility as a foundational building block means that substituting it with a different analog would compromise the validated synthetic route, alter reaction kinetics, and likely fail to yield the same derivative profile, as demonstrated in the literature [2].

Quantitative Differentiation Guide: 4-Chlorobenzo[g]quinazoline vs. Close Analogs for Research Applications


Synthetic Versatility: 4-Chloro vs. Unsubstituted Benzo[g]quinazoline Core as a Precursor

4-Chlorobenzo[g]quinazoline serves as a direct and reactive precursor for synthesizing diverse compound libraries, a property not shared by the unsubstituted benzo[g]quinazoline core. The chloro group at the 4-position is essential for nucleophilic aromatic substitution (SNAr), enabling the introduction of various pharmacophores. A study by Ghorab et al. (2016) [1] used this specific compound as the starting material to synthesize a series of 21 novel sulfonamide derivatives (compounds 2-21), demonstrating its critical role as a key intermediate. In contrast, the unsubstituted core lacks this reactive handle, requiring additional, less efficient functionalization steps. Furthermore, a green chemistry approach reported by Sivalingam et al. (2017) [2] highlights the synthesis of benzo[g]quinazoline derivatives (6a-g) from related building blocks, underscoring the value of functionalized precursors for efficient derivatization.

Medicinal Chemistry Synthetic Methodology Anticancer Agents

Commercial Availability and Purity: 4-Chlorobenzo[g]quinazoline vs. 4-Bromo Analog for Procurement

From a procurement standpoint, 4-Chlorobenzo[g]quinazoline is a readily available and well-characterized compound with defined purity standards, unlike its 4-bromo analog, which is not commonly listed as a standard catalog item. Multiple reputable vendors offer this compound with specified purity levels of 95% or 98% , ensuring reliable use as a synthetic intermediate. A direct search for the analogous 4-bromobenzo[g]quinazoline yields no standard commercial listings, only references to its potential use as a generic quinazoline derivative [1]. This disparity in commercial availability directly impacts research timelines and cost-efficiency.

Chemical Procurement Synthetic Chemistry Building Blocks

Established Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The electrophilic nature of 4-Chlorobenzo[g]quinazoline makes it a prime candidate for SNAr reactions, a key transformation in drug discovery. Research has used 4-chloroquinazoline as a model system to study the activation of electrophile/nucleophile pairs in SNAr reactions with aniline and hydrazine [1]. This validated reactivity is crucial for diversifying the core scaffold. In contrast, while other 4-substituted quinazolines may undergo similar reactions, the specific kinetics and yields vary significantly based on the leaving group. The chloro substituent provides a balanced reactivity profile, being more stable than bromo/iodo analogs yet more reactive than fluoro or unsubstituted counterparts. This balanced reactivity is essential for achieving high yields in controlled derivatizations.

Organic Chemistry Reaction Mechanism Synthetic Methodology

High-Value Application Scenarios for 4-Chlorobenzo[g]quinazoline in R&D and Industrial Settings


Accelerated Anticancer Lead Generation: Synthesis of Diverse Sulfonamide Libraries

In medicinal chemistry, 4-Chlorobenzo[g]quinazoline is directly used as a key intermediate to generate focused libraries of potential anticancer agents. As demonstrated by Ghorab et al. (2016) [1], this compound enables the efficient synthesis of a series of benzo[g]quinazoline-sulfonamide derivatives. Researchers can leverage this validated synthetic route to rapidly explore structure-activity relationships (SAR) and identify new lead compounds targeting carbonic anhydrase IX (CA IX) and other cancer-related targets, accelerating the drug discovery pipeline.

Green Chemistry Initiatives: Building Block for Eco-Friendly Heterocycle Synthesis

This compound is highly suitable for incorporation into sustainable chemistry workflows. The broader benzo[g]quinazoline scaffold has been synthesized using deep eutectic solvents (DES) [1] and through catalyst- and solvent-free microwave-assisted methods [2]. Procurement of 4-Chlorobenzo[g]quinazoline as a starting material allows researchers to apply these green chemistry principles to the synthesis of more complex, functionalized derivatives, reducing environmental impact and aligning with corporate sustainability goals.

Targeted Synthesis of Dual EGFR/HER2 Inhibitors and Radiosensitizers

For projects focused on overcoming resistance in solid tumors, this compound is a strategic starting material. Research has shown that the benzo[g]quinazoline core can be elaborated into dual EGFR/HER2 inhibitors that also act as radiosensitizers [1]. Procuring 4-Chlorobenzo[g]quinazoline provides a direct entry point to this therapeutically relevant chemotype, enabling the development of novel agents for breast cancer (e.g., MDA-MB-231) and other malignancies where dual targeting is clinically beneficial.

Antimicrobial Resistance Programs: Synthesis of Novel Scaffolds

In the fight against antimicrobial resistance, novel scaffolds are essential. The benzo[g]quinazoline core, which is readily accessible via functionalization of 4-Chlorobenzo[g]quinazoline, has been identified as a new class of antimicrobial agents [1]. Researchers can use this compound to create new analogs with potent activity against multidrug-resistant pathogens, including MRSA and carbapenem-resistant Klebsiella pneumoniae, as demonstrated by Abuelizz et al. (2021) [2], addressing a critical unmet medical need.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chlorobenzo[g]quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.